Cas no 1190314-65-8 (6-Bromo-3-hydroxy-3-methyl-2-oxindole)

6-Bromo-3-hydroxy-3-methyl-2-oxindole is a brominated oxindole derivative with a hydroxyl and methyl group at the 3-position, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its unique structure allows for further functionalization, enabling applications in the development of bioactive compounds, particularly in medicinal chemistry. The bromine substituent enhances reactivity for cross-coupling reactions, while the hydroxyl and methyl groups contribute to stereochemical diversity. This compound is valued for its potential in synthesizing heterocyclic frameworks and as a precursor for drug discovery. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
6-Bromo-3-hydroxy-3-methyl-2-oxindole structure
1190314-65-8 structure
Product name:6-Bromo-3-hydroxy-3-methyl-2-oxindole
CAS No:1190314-65-8
MF:C9H8BrNO2
Molecular Weight:242.069
CID:2063645
PubChem ID:66580258

6-Bromo-3-hydroxy-3-methyl-2-oxindole 化学的及び物理的性質

名前と識別子

    • 6-bromo-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one
    • 6-bromo-3-hydroxy-3-methyl-indol-2-one
    • 6-bromo-3-hydroxy-3-methylindolin-2-one
    • bromoanaindole
    • 6-bromo-3-hydroxy-3-methyl-1H-indol-2-one
    • SCHEMBL11829
    • 6-bromo-3-hydroxy-3-methyl-1,3-dihydro-indol-2-one
    • IGRQAUGYEAXYJY-UHFFFAOYSA-N
    • FT-0734644
    • 2H-Indol-2-one, 6-bromo-1,3-dihydro-3-hydroxy-3-methyl-
    • 1190314-65-8
    • 6-Bromo-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
    • 6-bromo-3-hydroxy-3-methyl-2,3-dihydro-1H-indol-2-one
    • CS-0514264
    • DTXSID801216260
    • DA-14814
    • 6-Bromo-3-hydroxy-3-methyl-2-oxindole
    • インチ: InChI=1S/C9H8BrNO2/c1-9(13)6-3-2-5(10)4-7(6)11-8(9)12/h2-4,13H,1H3,(H,11,12)
    • InChIKey: IGRQAUGYEAXYJY-UHFFFAOYSA-N
    • SMILES: CC1(C2=C(C=C(C=C2)Br)NC1=O)O

計算された属性

  • 精确分子量: 240.97384g/mol
  • 同位素质量: 240.97384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • XLogP3: 1.1

6-Bromo-3-hydroxy-3-methyl-2-oxindole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B998338-10mg
6-Bromo-3-hydroxy-3-methyl-2-oxindole
1190314-65-8
10mg
$ 70.00 2022-06-06
TRC
B998338-50mg
6-Bromo-3-hydroxy-3-methyl-2-oxindole
1190314-65-8
50mg
$ 230.00 2022-06-06
TRC
B998338-100mg
6-Bromo-3-hydroxy-3-methyl-2-oxindole
1190314-65-8
100mg
$ 340.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1584928-100mg
6-Bromo-3-hydroxy-3-methylindolin-2-one
1190314-65-8 98%
100mg
¥1747.00 2024-08-09

6-Bromo-3-hydroxy-3-methyl-2-oxindole 関連文献

6-Bromo-3-hydroxy-3-methyl-2-oxindoleに関する追加情報

Introduction to 6-Bromo-3-hydroxy-3-methyl-2-oxindole (CAS No. 1190314-65-8)

6-Bromo-3-hydroxy-3-methyl-2-oxindole, identified by the Chemical Abstracts Service Number (CAS No.) 1190314-65-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic molecule, featuring a bromine substituent and hydroxyl groups, has garnered attention due to its versatile structural framework and potential applications in drug discovery and material science.

The molecular structure of 6-Bromo-3-hydroxy-3-methyl-2-oxindole consists of an indole core, which is a common scaffold in biologically active molecules. The presence of a bromine atom at the 6-position enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, the hydroxyl and methyl groups contribute to its functional diversity, enabling various chemical modifications that can tailor its properties for specific applications.

In recent years, 6-Bromo-3-hydroxy-3-methyl-2-oxindole has been explored for its potential in medicinal chemistry. Its indole moiety is known to be a privileged structure in drug design, often found in natural products and synthetic bioactive compounds. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

One of the most compelling aspects of 6-Bromo-3-hydroxy-3-methyl-2-oxindole is its role as a precursor in the synthesis of more intricate pharmacophores. Researchers have leveraged this compound to develop novel analogs with enhanced biological activity. For instance, derivatives of indole have shown promise in targeting various therapeutic pathways, including cancer inhibition and anti-inflammatory effects. The hydroxyl group at the 3-position allows for further derivatization, enabling the creation of molecules with tailored pharmacokinetic profiles.

The pharmaceutical industry has been particularly interested in 6-Bromo-3-hydroxy-3-methyl-2-oxindole due to its potential as a building block for drug candidates. Its structural features make it suitable for designing molecules that interact with biological targets with high specificity. Recent studies have highlighted its utility in generating inhibitors of enzymes involved in metabolic disorders and infectious diseases. The bromine substituent facilitates easy modification, allowing chemists to fine-tune the molecule’s properties for optimal efficacy and minimal side effects.

Moreover, 6-Bromo-3-hydroxy-3-methyl-2-oxindole has found applications beyond pharmaceuticals. In materials science, its indole core contributes to the development of organic semiconductors and luminescent materials. The ability to modify its structure through various chemical reactions makes it a versatile candidate for designing advanced materials with unique electronic and optical properties.

The synthesis of 6-Bromo-3-hydroxy-3-methyl-2-oxindole typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. The growing interest in this compound has spurred innovation in synthetic strategies, leading to more efficient and sustainable routes for its production.

Recent advancements in computational chemistry have also contributed to the understanding of 6-Bromo-3-hydroxy-3-methyl-2-oxindole’s reactivity and potential applications. Molecular modeling studies have provided insights into how modifications at different positions can influence its biological activity. These insights are crucial for guiding experimental efforts and optimizing drug-like properties.

In conclusion, 6-Bromo-3-hydroxy-3-methyl-2-oxindole (CAS No. 1190314-65-8) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a key player in modern chemical innovation.

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